molecular formula C11H15N4O4+ B12299882 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

Cat. No.: B12299882
M. Wt: 273.30 g/mol
InChI Key: QFHFEUWSXMIRJL-WFGJKAKNSA-N
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Description

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound with a unique structure. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The compound features a dioxolane ring and trideuteriomethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione involves multiple steps. One common method includes the reaction of a purine derivative with a dioxolane compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the dioxolane ring and the incorporation of trideuteriomethyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds .

Scientific Research Applications

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and trideuteriomethyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione: This compound is similar in structure but lacks the trideuteriomethyl groups.

    7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylxanthine: Another related compound with a similar core structure but different functional groups.

Uniqueness

The presence of trideuteriomethyl groups in 7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione makes it unique. These groups can influence the compound’s stability, reactivity, and interaction with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H15N4O4+

Molecular Weight

273.30 g/mol

IUPAC Name

7-(1,3-dioxolan-2-ylmethyl)-1,3-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C11H15N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-8H,3-5H2,1-2H3/q+1/i1D3,2D3

InChI Key

QFHFEUWSXMIRJL-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)C([2H])([2H])[2H])CC3OCCO3

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3OCCO3

Origin of Product

United States

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